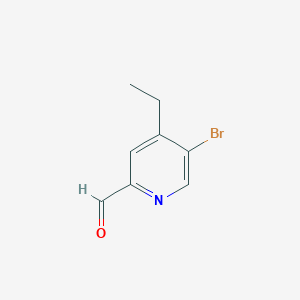

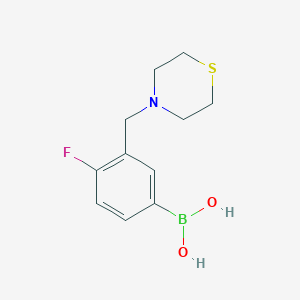

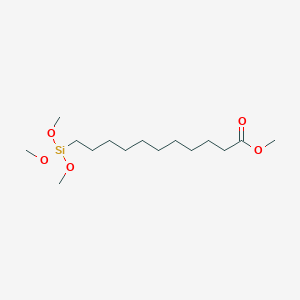

![molecular formula C5H8O2 B6305337 Bicyclo[1.1.1]pentane-1,3-diol CAS No. 1312790-52-5](/img/structure/B6305337.png)

Bicyclo[1.1.1]pentane-1,3-diol

Übersicht

Beschreibung

Bicyclo[1.1.1]pentane-1,3-diol is an organic compound with the CAS Number: 1312790-52-5 . It has a molecular weight of 100.12 .

Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentane-1,3-diol involves a flow photochemical addition of propellane to diacetyl, which allows the construction of the bicyclo[1.1.1]pentane (BCP) core in a 1 kg scale within 1 day . A haloform reaction of the formed diketone in batch affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount .Molecular Structure Analysis

Bicyclo[1.1.1]pentane-1,3-diol is a hydrocarbon with a molecular structure consisting of three rings of four carbon atoms each . It is a highly strained molecule .Chemical Reactions Analysis

The synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes involves azidoheteroarylation of [1.1.1]propellane . In this strategy, the azido radical generated from the interaction of PIDA and TMSN3 selectively follows addition to [1.1.1]propellane to form the carbon-centered radical intermediate, which then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species .Physical And Chemical Properties Analysis

Bicyclo[1.1.1]pentane-1,3-diol has a molecular weight of 100.12 . It is a hydrocarbon with a molecular structure consisting of three rings of four carbon atoms each .Wissenschaftliche Forschungsanwendungen

Molecular Rods

BCP derivatives have been used as molecular rods in materials science . These are molecules that can be used to connect other molecules or structures, providing a rigid and stable framework.

Molecular Rotors

BCP derivatives have also been used as molecular rotors . These are molecules that can rotate around a specific axis, which can be useful in various applications such as the development of molecular machines or sensors.

Supramolecular Linker Units

In the field of supramolecular chemistry, BCP derivatives have been used as linker units . These units can help to connect different supramolecular entities, enabling the construction of complex structures.

Liquid Crystals

BCP derivatives have found applications in the creation of liquid crystals . These are materials that have properties between those of conventional liquids and those of solid crystals, and they’re used in a wide range of technologies, including displays and sensors.

FRET Sensors

BCP derivatives have been used in the development of Förster Resonance Energy Transfer (FRET) sensors . These are devices that use the energy transfer between two light-sensitive molecules to measure physical or biochemical conditions.

Metal–Organic Frameworks

BCP derivatives have been used in the construction of metal–organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands, and they have a wide range of applications, including gas storage, separation, and catalysis.

Bioisosteres in Drug Discovery

The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups and mono-substituted/1,4-disubstituted arenes . Bioisosteres are compounds or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.

Synthesis of Complex Biologically Relevant Molecules

BCP-containing derivatives have been playing an important role in medicinal chemistry . They have been used in the synthesis of complex biologically relevant molecules, such as aromatic Lipoxin B4 mimetics .

Safety and Hazards

While specific safety and hazards information for Bicyclo[1.1.1]pentane-1,3-diol is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

While 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs) represent an important class of bioisosteres with para-substituted aromatic rings, synthetic methods to access 1,3-disubstituted BCP ketones are still scarce throughout the literature . The use of mild and metal-free conditions will provide a highly efficient route to construct azide-containing bicyclo[1.1.1]pentane species with various applications in synthetic organic chemistry .

Wirkmechanismus

Target of Action

Bicyclo[1.1.1]pentane-1,3-diol (BCP) is a bioisostere for para-substituted aromatic rings . It is used in the synthesis of various compounds, including 1,3-disubstituted BCP ketones . The primary targets of BCP are these compounds, where it plays a significant role in their formation and stability.

Mode of Action

BCP interacts with its targets through a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This involves radicals derived from diazo esters performing an addition reaction onto [1.1.1]propellane to afford BCP radicals . Cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .

Biochemical Pathways

The biochemical pathways affected by BCP involve the synthesis of 1,3-disubstituted BCP ketones . The downstream effects include the formation of BCP radicals and their subsequent cross-coupling with Breslow intermediate radicals to form disubstituted BCP ketones .

Pharmacokinetics

BCP’s pharmacokinetic properties are influenced by its structure. As a bioisostere for para-substituted aromatic rings, BCP has been found to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties impact the bioavailability of the drugs, making them more effective and potentially reducing the therapeutic dose required .

Result of Action

The result of BCP’s action is the formation of 1,3-disubstituted BCP ketones . These ketones are important in various fields, including medicinal chemistry, due to their stability and bioisosteric properties .

Action Environment

The action of BCP can be influenced by various environmental factors. For instance, the synthesis of BCP-containing compounds requires specific conditions, such as the presence of certain catalysts and suitable functional group tolerance . Additionally, the stability and efficacy of BCP can be affected by factors such as temperature and pH.

Eigenschaften

IUPAC Name |

bicyclo[1.1.1]pentane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-4-1-5(7,2-4)3-4/h6-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJPRLIAPQYYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[1.1.1]pentane-1,3-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, 95%](/img/structure/B6305340.png)